molecular formula C15H15NOS B263302 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide

Numéro de catalogue B263302
Poids moléculaire: 257.4 g/mol
Clé InChI: LIVYZUZBJHNTOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide, also known as MSB or TAK-659, is a potent inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B-cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies and autoimmune diseases.

Mécanisme D'action

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide inhibits BTK by binding to the active site of the enzyme, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide also induces apoptosis in B-cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by macrophages and dendritic cells. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can also suppress the activation of T-cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can enhance the function of regulatory T-cells, which play a critical role in maintaining immune tolerance.

Avantages Et Limitations Des Expériences En Laboratoire

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for specific inhibition of B-cell signaling pathways. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide also has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has some limitations, including its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

There are several future directions for the research on 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide, including the evaluation of its efficacy and safety in clinical trials for various diseases, such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. The combination of 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide with other anticancer agents or immunomodulators may also be explored to enhance its therapeutic efficacy. In addition, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties may provide new opportunities for the treatment of B-cell disorders.

Méthodes De Synthèse

The synthesis of 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-4-methylthiophenol with 3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 3-amino-4-methylbenzoic acid. The final step involves the acylation of the amine group with 3-methylbenzoyl chloride. The purity of the final product can be achieved by recrystallization or column chromatography.

Applications De Recherche Scientifique

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can inhibit BTK activity and downstream signaling pathways, leading to apoptosis and inhibition of cell proliferation. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax, in preclinical studies.

Propriétés

Nom du produit

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide

Formule moléculaire

C15H15NOS

Poids moléculaire

257.4 g/mol

Nom IUPAC

3-methyl-N-(2-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C15H15NOS/c1-11-6-5-7-12(10-11)15(17)16-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17)

Clé InChI

LIVYZUZBJHNTOR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2SC

SMILES canonique

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2SC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.